molecular formula C11H12N2S2 B13274683 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13274683
M. Wt: 236.4 g/mol
InChI Key: YALNBSNIAIZFOK-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring and an aniline moiety connected via a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3-(methylsulfanyl)aniline with a thiazole derivative. One common method includes the use of thiazole-5-carbaldehyde in the presence of a suitable base and solvent to form the desired product through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aniline ring.

Scientific Research Applications

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The thiazole ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Thiamethoxam: A neonicotinoid insecticide with a thiazole ring.

    Clothianidin: Another neonicotinoid with structural similarities.

    Trazodone: An antidepressant with a thiazole moiety.

Uniqueness

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2S2

Molecular Weight

236.4 g/mol

IUPAC Name

3-methylsulfanyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H12N2S2/c1-14-10-4-2-3-9(5-10)13-7-11-6-12-8-15-11/h2-6,8,13H,7H2,1H3

InChI Key

YALNBSNIAIZFOK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NCC2=CN=CS2

Origin of Product

United States

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